molecular formula C12H11NO2 B14072018 (E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid

(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid

Cat. No.: B14072018
M. Wt: 201.22 g/mol
InChI Key: ZIZJYBZDYWXBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids. This compound is characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid typically involves the reaction of 2-(2-Cyanoethyl)phenylboronic acid with an appropriate acrylic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alkanes.

    Substitution: Halogenated, nitrated, and alkylated derivatives of the phenyl ring.

Scientific Research Applications

(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins, where its acrylic acid moiety plays a crucial role in polymerization reactions.

Mechanism of Action

The mechanism of action of (E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the acrylic acid moiety can undergo polymerization reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid: The simplest unsaturated carboxylic acid with similar reactivity but lacks the cyanoethyl and phenyl groups.

    Ethyl Cyanoacrylate: Contains a cyano group and an acrylic acid moiety but differs in its ester linkage and lack of a phenyl ring.

    Phenoxy Acetamide Derivatives: Share structural similarities with the phenyl ring and functional groups but differ in their overall molecular framework.

Uniqueness

(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid is unique due to the combination of its cyanoethyl, phenyl, and acrylic acid moieties. This unique structure allows it to participate in a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-[2-(2-cyanoethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11NO2/c13-9-3-6-10-4-1-2-5-11(10)7-8-12(14)15/h1-2,4-5,7-8H,3,6H2,(H,14,15)

InChI Key

ZIZJYBZDYWXBKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.